molecular formula C11H14INO B1416687 2-Cyclohexyloxy-5-iodopyridine CAS No. 902837-59-6

2-Cyclohexyloxy-5-iodopyridine

Cat. No. B1416687
CAS RN: 902837-59-6
M. Wt: 303.14 g/mol
InChI Key: WPSQDKMWLFYZTL-UHFFFAOYSA-N
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Description

2-Cyclohexyloxy-5-iodopyridine is a biochemical used for proteomics research . It has a molecular weight of 303.14 and a molecular formula of C11H14INO .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexyloxy-5-iodopyridine is represented by the SMILES notation: C1CCC(CC1)OC2=NC=C(C=C2)I . This indicates that the molecule contains a cyclohexyl group (C1CCC(CC1)) attached to a pyridine ring (C2=NC=C(C=C2)) via an oxygen atom (O), with an iodine atom (I) attached to the pyridine ring .

Scientific Research Applications

Synthesis Applications

  • Facile Synthesis of Aryl-Substituted Pyridines : 2-Cyclohexyloxy-5-iodopyridine is utilized in the synthesis of arylpyridines through Suzuki–Miyaura coupling reactions. This process is significant for creating a library of functionalized arylpyridines, which are of pharmacological interest. The method demonstrates good tolerance to various groups and can accommodate different functional elements (Karadeniz, Zora, & Kilicaslan, 2015).

  • Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : Research has explored the transformation of 2-Cyclohexyloxy-5-iodopyridine into iodo[1,3]dioxolo[4,5‐c]pyridines via the Hofmann–Löffler–Freytag reaction. This unexpected formation indicates the versatility of the compound in synthesizing complex pyridine-containing structures (Lechel et al., 2012).

Chemical Analysis and Properties

  • Vibrational Spectra Analysis : The vibrational spectra of 2-amino-5-iodopyridine, closely related to 2-Cyclohexyloxy-5-iodopyridine, have been studied using Fourier transform Raman and infrared spectroscopy. This research provides insights into the molecular structure and properties of iodopyridines (Sundaraganesan et al., 2007).

  • Study of Crystal Structure : The crystal structure of 5-iodo-2'-deoxyuridine, a compound structurally related to 2-Cyclohexyloxy-5-iodopyridine, was determined to understand its antiviral activity. The study revealed interesting bonding features that might be relevant for similar iodopyridines (Camerman & Trotter, 1964).

Miscellaneous Applications

  • Nanomaterials Synthesis : The compound 1,1′-bis(2-(cyclohexyloxy)-2-oxoethyl)-[4,4′-bipyridin]-1,1′-diium bromide, which contains a cyclohexyloxy group similar to 2-Cyclohexyloxy-5-iodopyridine, has been used in the in situ synthesis of gold nanoparticles. This demonstrates the potential of similar compounds in nanotechnology (Aggarwal et al., 2017).

Safety and Hazards

2-Cyclohexyloxy-5-iodopyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-cyclohexyloxy-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQDKMWLFYZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302882
Record name 2-(Cyclohexyloxy)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyloxy-5-iodopyridine

CAS RN

902837-59-6
Record name 2-(Cyclohexyloxy)-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexyloxy)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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